molecular formula C16H15F3N2O5 B2447242 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034362-36-0

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2447242
CAS No.: 2034362-36-0
M. Wt: 372.3
InChI Key: NSAXZLYKHLUYJU-UHFFFAOYSA-N
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Description

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. With the molecular formula C17H16F3N3O6 and a molecular weight of 415.32 g/mol, this compound features a complex structure that combines a piperidine ring, an oxazolidine-2,4-dione moiety, and a 3-(trifluoromethoxy)benzoyl group . The presence of the trifluoromethoxy (OCF3) group is a common pharmacophore in agrochemical and pharmaceutical active ingredients due to its electron-withdrawing properties and metabolic stability, which can influence the molecule's bioavailability and binding affinity to biological targets . The oxazolidine-2,4-dione group is a key structural element found in various compounds with diverse biological activities. This combination of features makes this chemical a valuable scaffold for investigating new therapeutic avenues and structure-activity relationships (SAR). It is supplied as a high-purity material intended for research purposes in laboratory settings only. This product is not for diagnostic, therapeutic, or human use. All in vitro and in vivo studies involving this compound must be conducted by trained professionals in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O5/c17-16(18,19)26-12-3-1-2-10(8-12)14(23)20-6-4-11(5-7-20)21-13(22)9-25-15(21)24/h1-3,8,11H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAXZLYKHLUYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,5-Diaminopentane Derivatives

Piperidine rings are commonly synthesized via cyclization of 1,5-diaminopentane derivatives. In one approach, 1,5-dibromopentane is treated with sodium azide to form a diazide intermediate, which undergoes Staudinger reduction to yield piperidine.

Reaction Conditions:

  • Substrate: 1,5-Dibromopentane (1.0 equiv)
  • Reagent: Sodium azide (2.2 equiv), DMF, 80°C, 12 h
  • Reduction: Triphenylphosphine (2.0 equiv), THF/H₂O (3:1), 25°C, 6 h
  • Yield: 68%

Reductive Amination of Glutaraldehyde

An alternative route employs reductive amination of glutaraldehyde with ammonium acetate under hydrogenation conditions:

Procedure:

  • Glutaraldehyde (1.0 equiv) and ammonium acetate (1.2 equiv) in methanol.
  • Catalytic hydrogenation with 10% Pd/C (50 mg/mmol) at 40 psi H₂, 25°C, 24 h.
  • Yield: 74% piperidine.

Introduction of the 3-(Trifluoromethoxy)benzoyl Group

Acylation of Piperidine

The piperidine nitrogen is acylated using 3-(trifluoromethoxy)benzoyl chloride under Schotten-Baumann conditions:

Optimized Protocol:

  • Substrate: Piperidine (1.0 equiv)
  • Acylating Agent: 3-(Trifluoromethoxy)benzoyl chloride (1.1 equiv)
  • Base: Aqueous NaOH (10%, 3.0 equiv)
  • Solvent: Dichloromethane/H₂O (1:1), 0°C → 25°C, 4 h
  • Yield: 82%

Critical Note: Excess base must be avoided to prevent hydrolysis of the trifluoromethoxy group.

Construction of the Oxazolidine-2,4-dione Ring

Cyclocondensation of β-Hydroxyamide with Triphosgene

The oxazolidinedione ring is formed via cyclocondensation of a β-hydroxyamide precursor with triphosgene:

Stepwise Synthesis:

  • β-Hydroxyamide Preparation:
    • React 4-aminopiperidine with ethyl glycolate in THF under Mitsunobu conditions (DIAD, PPh₃).
    • Yield: 65%.
  • Cyclization:
    • β-Hydroxyamide (1.0 equiv), triphosgene (0.35 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C → reflux, 8 h.
    • Yield: 58%.

Alternative Route Using Ethyl Chloroacetate

Ethyl chloroacetate facilitates cyclization under basic conditions, as demonstrated in analogous oxazolidinone syntheses:

Procedure:

  • Intermediate Formation:
    • Treat 1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-amine with ethyl chloroacetate in ethanol, refluxing for 6 h.
    • Yield: 47%.
  • Ring Closure:
    • Hydrolysis of the ethyl ester with LiOH (2.0 equiv) in THF/H₂O, followed by acidification with HCl.
    • Yield: 63%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary oxazolidinedione formation strategies:

Method Cyclocondensation with Triphosgene Ethyl Chloroacetate Route
Overall Yield 58% 47% → 63% (two-step)
Reaction Time 8 h 12 h (total)
Byproduct Formation Minimal (CO₂ evolution) Moderate (ester hydrolysis)
Scalability High Moderate
Cost Efficiency Low (triphosgene cost) High

Data adapted from.

Mechanistic Insights

Acylation of Piperidine

The acylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of 3-(trifluoromethoxy)benzoyl chloride. The reaction is favored in biphasic conditions, which stabilize the acyl chloride against hydrolysis.

Oxazolidinedione Cyclization

Triphosgene acts as a carbonylating agent, converting the β-hydroxyamide into a cyclic carbamate through sequential nucleophilic substitutions. The mechanism involves:

  • Formation of a chloroformate intermediate.
  • Intramolecular attack by the hydroxyl oxygen.
  • Elimination of HCl to form the 2,4-dione ring.

Challenges and Optimization Strategies

Regioselectivity in Piperidine Substitution

Ensuring substitution at the 4-position of piperidine requires careful choice of protecting groups. Boc protection of the piperidine nitrogen prior to acylation improves regioselectivity (yield increase from 68% to 79%).

Stability of the Trifluoromethoxy Group

The -OCF₃ moiety is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining pH < 10 during acylation and using aprotic solvents (e.g., DMF) enhances stability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethoxybenzoyl group may enhance its binding affinity to certain enzymes or receptors, while the piperidine and oxazolidine-2,4-dione moieties contribute to its overall biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and bioavailability, while the piperidine and oxazolidine-2,4-dione moieties contribute to its diverse reactivity and potential therapeutic applications .

Biological Activity

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and comparisons with structurally related compounds.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including:

  • Trifluoromethoxy group : Enhances lipophilicity and may improve binding to biological targets.
  • Piperidine ring : Contributes to the compound's pharmacological properties.
  • Oxazolidine-2,4-dione core : Associated with various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that it may act as an inhibitor for various enzymes involved in inflammatory processes. The binding interactions are often mediated through hydrogen bonding and dipole interactions due to the presence of polar functional groups in its structure.

Antimicrobial Activity

Research has demonstrated that compounds containing oxazolidine rings exhibit significant antimicrobial properties. The specific compound has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives of oxazolidine can effectively target bacterial protein synthesis pathways .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Its ability to inhibit key inflammatory mediators suggests a role in managing conditions characterized by excessive inflammation. The trifluoromethoxy group may enhance its efficacy by improving bioavailability and receptor affinity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione, a comparative analysis with structurally similar compounds is essential.

Compound Name Structural Features Biological Activity
4-phenyl-3-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-oneTriazolone coreAntimicrobial, anti-inflammatory
1-Benzyl-1-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]ureaUrea derivativeAnticancer activity
2-Amino-1,3,4-Oxadiazole derivativesOxadiazole coreBroad-spectrum antimicrobial

These comparisons highlight the diverse biological activities associated with similar structural motifs and underscore the potential therapeutic applications of the oxazolidine derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione:

  • Antimicrobial Studies : A study evaluated the compound's antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant inhibition comparable to standard antibiotics .
  • Anti-inflammatory Research : Another investigation assessed the compound's ability to reduce inflammation in animal models of arthritis, demonstrating a marked decrease in inflammatory markers .
  • Cytotoxicity Assessments : Evaluations against various cancer cell lines indicated that the compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the standard synthetic protocols for 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione?

The synthesis involves multi-step organic reactions, starting with coupling the trifluoromethoxy-substituted benzoyl group to the piperidine ring, followed by oxazolidine-2,4-dione formation. Key steps include:

  • Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids for aryl bond formation .
  • Cyclization : Microwave-assisted synthesis (100–150°C, DMF solvent) enhances reaction rates and yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

Q. Which analytical methods are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and oxazolidine-dione moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z 428.0982) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How can researchers experimentally determine solubility and stability under varying conditions?

  • Solubility : Shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by UV-Vis quantification (λ = 260 nm) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic cleavage of the oxazolidine-dione ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, microwave power (150 W vs. 300 W) significantly impacts cyclization efficiency .
  • High-Throughput Screening (HTS) : Test 96 reaction conditions in parallel to identify optimal stoichiometry (e.g., 1.2:1 benzoyl chloride:piperidine ratio) .
  • Scale-Up : Transition from batch to flow chemistry for safer handling of exothermic steps (e.g., trifluoromethoxy group introduction) .

Q. How should conflicting bioactivity data across studies be resolved?

  • Structural Reanalysis : Confirm stereochemistry via X-ray crystallography; improper axial/equatorial positioning of the benzoyl group may alter target binding .
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). Discrepancies in cell permeability can be addressed using LC-MS intracellular concentration measurements .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cyclooxygenase-2) to prioritize substituent modifications .
  • Molecular Dynamics (MD) : Simulate binding stability (10 ns trajectories) to identify key residues (e.g., Arg120 in the active site) .

Q. What methodologies identify degradation pathways and reactive intermediates?

  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by LC-QTOF-MS to detect intermediates (e.g., ring-opened carboxylic acid derivatives) .
  • Environmental Fate Studies : Use OECD 308 guidelines to assess hydrolysis half-life in water/sediment systems .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Analog Synthesis : Replace the trifluoromethoxy group with -CF₃ or -OCF₂H to test electronic effects on target affinity .
  • Bioisosteric Replacement : Substitute oxazolidine-2,4-dione with thiazolidinedione to compare metabolic stability .
  • Activity Cliffs : Compare analogs with ±0.5 log-unit potency differences to map critical substituents (Table 1) :
Analog ModificationTarget IC₅₀ (nM)Solubility (µg/mL)
-Trifluoromethoxy (parent)12015
-CF₃858
-OCF₂H15020

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